(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid
Overview
Description
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound’s unique structure, featuring a 3,3-dimethyl substitution and a pent-4-enoic acid moiety, makes it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:
-
Fmoc Protection: : The amino group of 2-amino-3,3-dimethyl-pent-4-enoic acid is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
-
Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Synthesis: : Large-scale reactions are conducted in industrial reactors with optimized reaction conditions to maximize yield and purity.
-
Purification and Quality Control: : The product is purified using industrial-scale chromatography or crystallization methods. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid undergoes various chemical reactions, including:
-
Deprotection: : The Fmoc group can be removed using a base such as piperidine in dimethylformamide, yielding the free amino acid.
-
Coupling Reactions: : The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent.
Major Products Formed
Deprotection: Free 2-amino-3,3-dimethyl-pent-4-enoic acid.
Coupling: Peptide chains incorporating this compound.
Scientific Research Applications
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a tool for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the amino acid into peptide chains. The compound’s unique structure, including the 3,3-dimethyl substitution, can influence the conformation and properties of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-3,3-dimethylbutanoic acid: Similar structure but lacks the pent-4-enoic acid moiety.
Fmoc-2-amino-3-methylbutanoic acid: Similar structure but with a single methyl substitution.
Fmoc-2-amino-4-pentenoic acid: Similar structure but without the 3,3-dimethyl substitution.
Uniqueness
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is unique due to its combination of the Fmoc protecting group, the 3,3-dimethyl substitution, and the pent-4-enoic acid moiety. This unique structure provides distinct steric and electronic properties, making it a valuable building block in the synthesis of complex peptides and proteins with specific conformational and functional characteristics.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpent-4-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h4-12,18-19H,1,13H2,2-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBTMRFQUMTJS-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137174 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-41-1 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.